5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide
Description
5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its bromine atom, imidazo[2,1-b]thiazole group, and furan-2-carboxamide moiety
Properties
IUPAC Name |
5-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2S/c17-14-6-5-13(22-14)15(21)18-11-3-1-10(2-4-11)12-9-20-7-8-23-16(20)19-12/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKERIZMVCQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through cyclization reactions involving thiazole derivatives and appropriate halides. Subsequent bromination and coupling reactions with phenyl derivatives are performed to introduce the bromine atom and the phenyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Bromine dioxide (BrO₂) and other bromine oxides.
Reduction: Bromine gas (Br₂) and hydrogen bromide (HBr).
Substitution: Various substituted bromo- and phenyl-containing derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its potential anticancer properties. Its ability to inhibit specific kinases and receptors suggests it could be developed into a novel cancer treatment.
Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole group is known to bind to various kinases and receptors, leading to the modulation of cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core but may have different substituents.
Bromophenyl derivatives: Compounds containing bromophenyl groups are structurally similar but lack the imidazo[2,1-b]thiazole moiety.
Furan-2-carboxamide derivatives: These compounds have the furan-2-carboxamide group but differ in their other structural features.
Uniqueness: 5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide is unique due to its combination of the bromine atom, imidazo[2,1-b]thiazole group, and furan-2-carboxamide moiety. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
